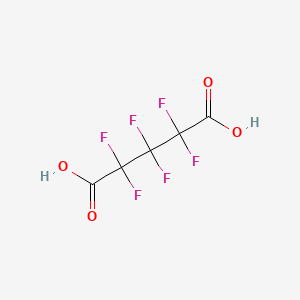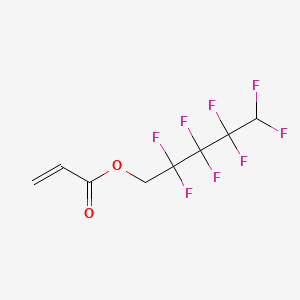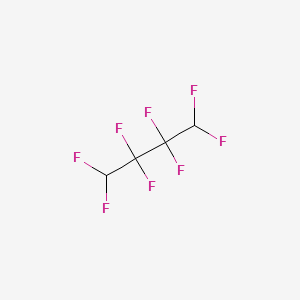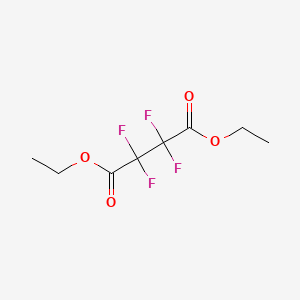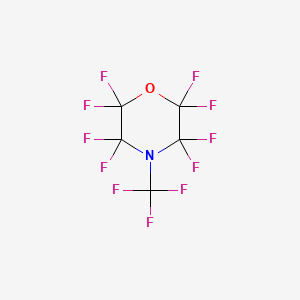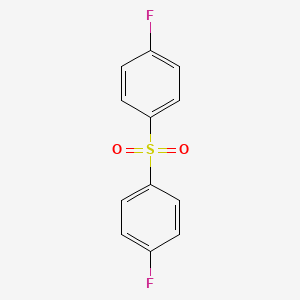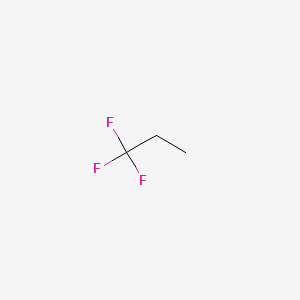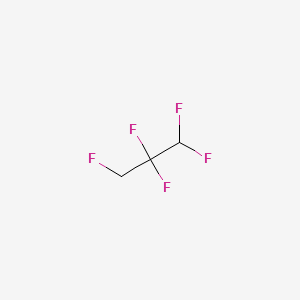
1,1,2,2,3-Pentafluorpropan
Übersicht
Beschreibung
1,1,2,2,3-Pentafluoropropane is a hydrofluorocarbon with the chemical formula C₃H₃F₅This compound is characterized by its high stability and low toxicity, making it a suitable alternative to more harmful chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications .
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3-Pentafluoropropane has several scientific research applications, including:
Biology: Its stability and low toxicity make it suitable for use in biological research, particularly in studies involving fluorinated compounds.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential medical applications.
Wirkmechanismus
Target of Action
It is known that this compound is used primarily for closed-cell spray foam insulation .
Mode of Action
It is used as a non-ozone depleting alternative for certain compounds in foam blowing and refrigeration systems .
Pharmacokinetics
It is known that this compound is nearly non-toxic .
Result of Action
It is primarily used for its physical properties in industrial applications rather than for any biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,2,2,3-Pentafluoropropane. Although it is intended to remain trapped within the foam insulation, it is practically non-biodegradable with a lifetime of 7.2 years when it eventually does escape into the atmosphere . It does have a high global warming potential of 950 (950 times the global warming effect of CO2) .
Biochemische Analyse
Biochemical Properties
1,1,2,2,3-Pentafluoropropane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. The compound’s fluorine atoms can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. For example, 1,1,2,2,3-Pentafluoropropane has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context .
Cellular Effects
The effects of 1,1,2,2,3-Pentafluoropropane on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, exposure to 1,1,2,2,3-Pentafluoropropane has been observed to affect the expression of genes involved in oxidative stress responses. This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 1,1,2,2,3-Pentafluoropropane exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to specific sites on enzymes and proteins. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, 1,1,2,2,3-Pentafluoropropane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,2,3-Pentafluoropropane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,1,2,2,3-Pentafluoropropane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to 1,1,2,2,3-Pentafluoropropane has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1,1,2,2,3-Pentafluoropropane vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
1,1,2,2,3-Pentafluoropropane is involved in several metabolic pathways. It is metabolized primarily in the liver, where it interacts with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites that may contribute to the compound’s toxicity. Additionally, 1,1,2,2,3-Pentafluoropropane can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of 1,1,2,2,3-Pentafluoropropane within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues. It may also interact with transporters and binding proteins that facilitate its movement within the body. The localization and accumulation of 1,1,2,2,3-Pentafluoropropane can impact its biochemical effects, as different tissues may respond differently to the compound .
Subcellular Localization
1,1,2,2,3-Pentafluoropropane’s subcellular localization is an important factor in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 1,1,2,2,3-Pentafluoropropane can vary depending on its subcellular location, as different compartments provide distinct biochemical environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentafluoropropane can be synthesized through the reduction of 1,1,2,2,3-pentafluoropropene with hydrogen in the presence of a hydrogenation catalyst. The catalyst typically consists of palladium, which may be combined with other metals such as silver, copper, gold, tellurium, zinc, chromium, molybdenum, or thallium .
Industrial Production Methods
Industrial production of 1,1,2,2,3-pentafluoropropane involves the gas-phase fluorination of 1,1,1,2,3,3-hexafluoropropane using trivalent chromium oxide or partially fluorinated trivalent chromium oxide. This method is cost-effective and yields high reactivity and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3-Pentafluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: As mentioned earlier, it can be reduced from its precursor, 1,1,2,2,3-pentafluoropropene.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used to replace fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated carboxylic acids, while substitution reactions can produce a wide range of fluorinated organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2-Pentafluoropropane (HFC-245fa): Another hydrofluorocarbon used as a refrigerant, but with different thermodynamic properties.
1,1,1,3,3-Pentafluoropropane (HFC-245eb): Used in similar applications but has a different molecular structure and properties.
1,1,1,2,3-Pentafluoropropane: A closely related compound with slight differences in its chemical structure and reactivity.
Uniqueness
1,1,2,2,3-Pentafluoropropane is unique due to its specific arrangement of fluorine atoms, which gives it distinct thermodynamic properties and makes it particularly suitable for use as a refrigerant with low environmental impact. Its high stability and low toxicity further enhance its desirability in various applications .
Eigenschaften
IUPAC Name |
1,1,2,2,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c4-1-3(7,8)2(5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTOFSDLNREIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073925 | |
| Record name | 1,1,2,2,3-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-86-7 | |
| Record name | 1,1,2,2,3-Pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,2,2,3-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2,3-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3-pentafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

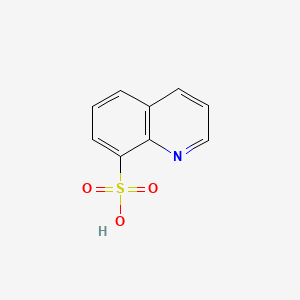
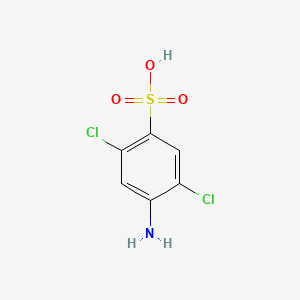

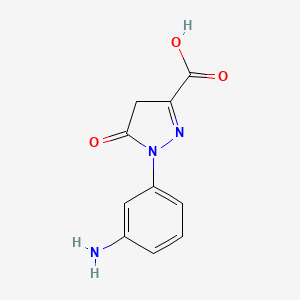
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)
